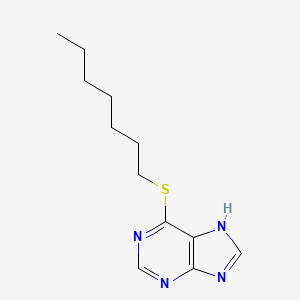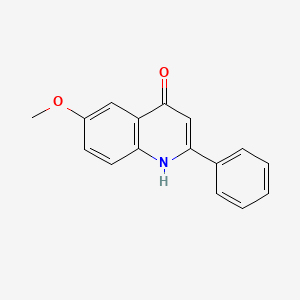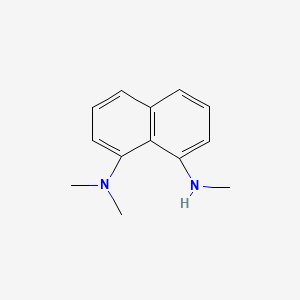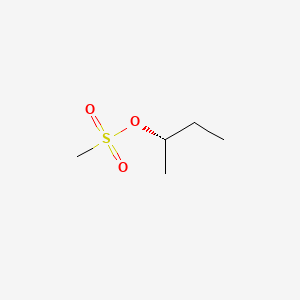
6-(Heptylthio)-1H-purine
Overview
Description
6-(Heptylthio)-1H-purine is an organosulfur compound with a molecular formula of C7H11NS. It is a heterocyclic organic compound that can be used as a pharmaceutical intermediate and in the synthesis of other compounds. This compound has a wide range of applications in scientific research and has been studied extensively. In
Scientific Research Applications
Corrosion Inhibition
6-(Heptylthio)-1H-purine derivatives, similar to other purine compounds such as 6-thioguanine and 2,6-dithiopurine, have been explored for their potential as corrosion inhibitors. In a study on purines and their derivatives, it was found that these compounds can significantly suppress both cathodic and anodic processes of steel corrosion in acidic solutions. The effectiveness of these inhibitors was attributed to their ability to physically adsorb onto metal surfaces, likely through pi stacking interactions between the purine π-electrons and the metal surface. This physical adsorption suggests a non-covalent interaction, which is reversible and can be an efficient method for corrosion protection in various industrial applications (Yan, Li, Cai, & Hou, 2008).
Organic Synthesis
Purine derivatives, including this compound, play a crucial role in organic synthesis, particularly in the modification of nucleosides and nucleotides. For instance, purine-directed C-H activation has been utilized in the Pd(II)-catalyzed ortho arylation of 6-arylpurines with aryl iodides. This methodology provides a versatile approach for the functionalization of 6-arylpurine derivatives, expanding the toolbox for synthesizing complex purine-based molecules with potential applications in medicinal chemistry and drug development (Guo, Jiang, Niu, Rao, Liang, Mao, Li, & Qu, 2011).
Antineoplastic Mechanisms
Research into purine analogs like this compound has significantly contributed to the development of antineoplastic agents. These studies have led to breakthrough drugs for treating acute leukemia, such as 6-mercaptopurine and thioguanine, by interfering with nucleic acid synthesis and function. The understanding of purine analogs' mechanisms has been instrumental in the development of treatments for various cancers, showcasing the critical role of purine chemistry in therapeutic advancements (Elion, 1989).
Mechanism of Action
Target of Action
6-n-Heptylmercaptopurine, also known as 6-(Heptylthio)-1H-purine or 6-heptylsulfanyl-7H-purine, is a purine analogue . Its primary targets are enzymes involved in purine metabolism, such as hypoxanthine-guanine phosphoribosyltransferase (HGPRTase) and thiopurine S-methyltransferase . These enzymes play crucial roles in nucleic acid synthesis and cell proliferation .
Mode of Action
6-n-Heptylmercaptopurine competes with hypoxanthine and guanine for HGPRTase and is converted into thioinosinic acid (TIMP) . TIMP inhibits several reactions involving inosinic acid (IMP), such as the conversion of IMP to xanthylic acid (XMP) . This inhibition disrupts purine nucleotide synthesis, leading to a decrease in DNA and RNA synthesis and cell proliferation .
Biochemical Pathways
The compound affects the purine salvage pathway, where it inhibits the conversion of IMP to XMP . This inhibition disrupts the synthesis of guanine nucleotides, which are essential components of DNA and RNA . The downstream effect is a decrease in cell proliferation, particularly in rapidly dividing cells such as cancer cells .
Pharmacokinetics
Mercaptopurine, a related compound, has a bioavailability of 5 to 37% and is metabolized by xanthine oxidase . Its elimination half-life is 60 to 120 minutes, but it’s longer for its active metabolites . It is excreted through the kidneys . These properties may impact the bioavailability and efficacy of 6-n-Heptylmercaptopurine.
Result of Action
The primary result of 6-n-Heptylmercaptopurine’s action is a decrease in cell proliferation due to the disruption of nucleic acid synthesis . This can lead to cell death, particularly in rapidly dividing cells such as cancer cells .
Action Environment
The action of 6-n-Heptylmercaptopurine can be influenced by various environmental factors. For instance, the presence of other drugs can affect its metabolism and efficacy . Additionally, genetic variations in enzymes such as TPMT can affect the compound’s metabolism and the risk of side effects . The compound is a solid and should be stored at room temperature .
Biochemical Analysis
Biochemical Properties
6-n-Heptylmercaptopurine interacts with various enzymes, proteins, and other biomolecules in biochemical reactions. It is an analogue of the purine bases adenine and hypoxanthine . The compound’s ability to metabolize into the desired therapeutic product, 6-thioguanine nucleotide (6-TGN), is directly opposed by the development of the hepatotoxic byproduct, 6-methyl-mercaptopurine (6-MMPN) .
Cellular Effects
6-n-Heptylmercaptopurine has significant effects on various types of cells and cellular processes. It interferes with normal metabolic processes within cells, typically by combining with enzymes, to disrupt DNA and RNA synthesis . This leads to the death of rapidly proliferating cells, especially malignant ones .
Molecular Mechanism
The molecular mechanism of action of 6-n-Heptylmercaptopurine involves its interference with nucleic acid synthesis by inhibiting purine metabolism . It inhibits an enzyme called phosphoribosyl pyrophosphate amidotransferase (PRPP amidotransferase), which is the rate-limiting factor for purine synthesis . This alters the synthesis and function of RNA and DNA .
Temporal Effects in Laboratory Settings
The effects of 6-n-Heptylmercaptopurine change over time in laboratory settings. Certain individuals, referred to as ‘shunters,’ preferentially generate high levels of 6-MMPN resulting in decreased production of 6-TGN . Allopurinol, a drug used to manage hyperuricemia, can alter 6-MP metabolism to maximize 6-TGN production while reducing the hepatotoxic metabolite, 6-MMPN .
Dosage Effects in Animal Models
The effects of 6-n-Heptylmercaptopurine vary with different dosages in animal models
Metabolic Pathways
6-n-Heptylmercaptopurine is involved in several metabolic pathways. The initial metabolism of 6-MP occurs along the competing routes catalyzed by thiopurine methyltransferase (TPMT), xanthine oxidase (XO), and hypoxanthine phosphoribosyltransferase (HPRT) .
properties
IUPAC Name |
6-heptylsulfanyl-7H-purine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N4S/c1-2-3-4-5-6-7-17-12-10-11(14-8-13-10)15-9-16-12/h8-9H,2-7H2,1H3,(H,13,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJMDBPAFRPBUDE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCSC1=NC=NC2=C1NC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00232243 | |
| Record name | 6-(Heptylthio)-1H-purine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00232243 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
83277-80-9 | |
| Record name | 6-(Heptylthio)-9H-purine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=83277-80-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-(Heptylthio)-1H-purine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083277809 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Purine, 6-(heptylthio)- | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22778 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6-(Heptylthio)-1H-purine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00232243 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-(heptylthio)-1H-purine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.073.037 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















![2-{[(3-Methoxyphenyl)amino]methyl}phenol](/img/structure/B1605991.png)